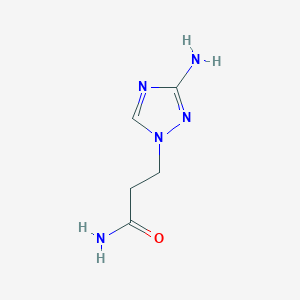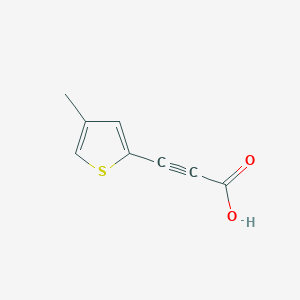
3-(4-Methylthiophen-2-yl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylthiophen-2-yl)prop-2-ynoic acid is a chemical compound with the molecular formula C8H6O2S and a molecular weight of 166.2 g/mol . It is characterized by the presence of a thiophene ring substituted with a methyl group at the 4-position and a propynoic acid moiety at the 2-position . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylthiophen-2-yl)prop-2-ynoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as butane-2,3-dione and elemental sulfur.
Substitution with Methyl Group: The thiophene ring is then subjected to a methylation reaction using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of Propynoic Acid Moiety: The final step involves the coupling of the methyl-substituted thiophene with propargyl bromide under basic conditions to form the propynoic acid moiety.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylthiophen-2-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
3-(4-Methylthiophen-2-yl)prop-2-ynoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(4-Methylthiophen-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Thiophen-2-yl)prop-2-ynoic acid: Similar structure but lacks the methyl group at the 4-position.
3-(4-Methoxyphenyl)prop-2-ynoic acid: Contains a methoxy group instead of a thiophene ring.
Uniqueness
3-(4-Methylthiophen-2-yl)prop-2-ynoic acid is unique due to the presence of the methyl-substituted thiophene ring, which imparts distinct chemical and biological properties . This structural feature may enhance its reactivity and potential biological activities compared to similar compounds .
Propriétés
Formule moléculaire |
C8H6O2S |
|---|---|
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
3-(4-methylthiophen-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H6O2S/c1-6-4-7(11-5-6)2-3-8(9)10/h4-5H,1H3,(H,9,10) |
Clé InChI |
IUKCODMONCTDFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13175176.png)
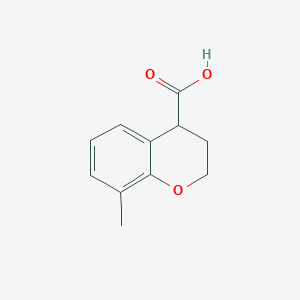
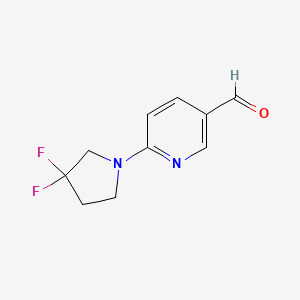

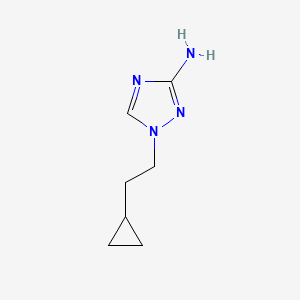
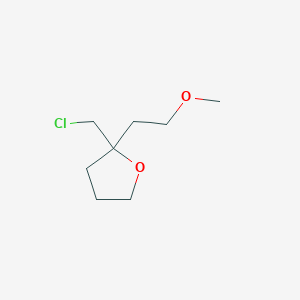
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid](/img/structure/B13175226.png)

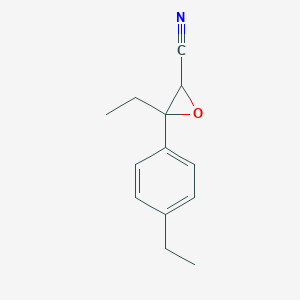
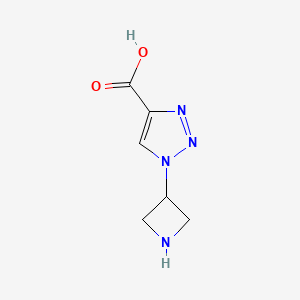
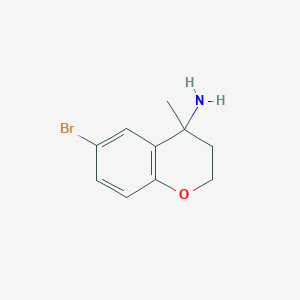
![4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13175276.png)
